molecular formula C9H10O4 B14488774 3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde CAS No. 63636-02-2

3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde

Cat. No.: B14488774
CAS No.: 63636-02-2
M. Wt: 182.17 g/mol
InChI Key: KSNWEZLTWACZPT-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, featuring both hydroxyl and hydroxyethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the ethylene glycol to form the hydroxyethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The hydroxyl and hydroxyethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde is unique due to the presence of both hydroxyl and hydroxyethoxy groups, which enhance its reactivity and make it suitable for a wide range of applications in synthesis and research .

Properties

CAS No.

63636-02-2

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

3-hydroxy-4-(2-hydroxyethoxy)benzaldehyde

InChI

InChI=1S/C9H10O4/c10-3-4-13-9-2-1-7(6-11)5-8(9)12/h1-2,5-6,10,12H,3-4H2

InChI Key

KSNWEZLTWACZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)O)OCCO

Origin of Product

United States

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